Ozone Reactivity: 1-Chloro-3-methyl-2-butene vs. Structurally Similar Chlorinated Alkenes
The room-temperature gas-phase rate constant for 1-chloro-3-methyl-2-butene with ozone is 43.8±5.4 ×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, approximately 12-fold higher than that of 1-chloro-2-methyl-2-propene (3.71±0.49) and 18-fold higher than 3-chloro-1-butene (2.42±0.57), measured under identical conditions (298±2 K, 760±10 Torr, relative-rate method) [1]. The compound is also approximately 1.9-fold more reactive than the allylic isomer 1-chloro-2-butene (22.9±1.7) [1].
| Evidence Dimension | Ozone reaction rate constant (k_O₃, gas-phase, 298 K) |
|---|---|
| Target Compound Data | 43.8 ± 5.4 ×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 1-chloro-2-methyl-2-propene: 3.71±0.49; 3-chloro-1-butene: 2.42±0.57; 1-chloro-2-butene: 22.9±1.7 (same units) |
| Quantified Difference | ~12× vs. 1-chloro-2-methyl-2-propene; ~18× vs. 3-chloro-1-butene; ~1.9× vs. 1-chloro-2-butene |
| Conditions | Relative-rate method, 298±2 K, 760±10 Torr, gas-phase |
Why This Matters
This pronounced reactivity differential enables selection of 1-chloro-3-methyl-2-butene as a reactive probe or synthetic intermediate where higher ozone susceptibility is required, and precludes naive substitution of less reactive chlorinated alkenes for atmospheric or mechanistic studies.
- [1] Johnson, D.; Rickard, A.R.; McGill, C.D.; Marston, G. The influence of orbital asymmetry on the kinetics of the gas-phase reactions of ozone with unsaturated compounds. Phys. Chem. Chem. Phys. 2000, 2, 323–328. View Source
